molecular formula C15H23NO B14359636 N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide CAS No. 93105-08-9

N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide

Cat. No.: B14359636
CAS No.: 93105-08-9
M. Wt: 233.35 g/mol
InChI Key: VLVUDGODSLXYFN-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and an acetamide group attached to a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound might involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-acetamide: Lacks the 2,2-dimethylpropyl group.

    N-(2,6-Dimethylphenyl)-N-methylacetamide: Contains a methyl group instead of the 2,2-dimethylpropyl group.

Uniqueness

N-(2,6-Dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its simpler analogs.

Properties

CAS No.

93105-08-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2,2-dimethylpropyl)acetamide

InChI

InChI=1S/C15H23NO/c1-11-8-7-9-12(2)14(11)16(13(3)17)10-15(4,5)6/h7-9H,10H2,1-6H3

InChI Key

VLVUDGODSLXYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(C)(C)C)C(=O)C

Origin of Product

United States

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